Primisulfuron
Overview
Description
Primisulfuron is a herbicide used on crop and non-crop areas for the control of grass and many broad-leaved weeds . It is also known by its IUPAC name: 2- ( { [4,6-bis (difluoromethoxy)pyrimidin-2-yl]carbamoyl}sulfamoyl)benzoic acid . The molecular formula of this compound is C14H10F4N4O7S .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with two difluoromethoxy groups, a carbamoyl group, and a sulfamoyl group attached to a benzoic acid . The average mass of this compound is 468.337 Da .Chemical Reactions Analysis
This compound undergoes hydrolysis, especially under acidic conditions . After hydrolysis, four products were observed: methyl 2-(aminosulfonyl)benzoate, 2-amino-4,6-(difluoromethoxy)pyrimidine, 2-N-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid, and 2-(aminosulfonyl)benzoic acid . It was also found that hydrolysis and photolysis of this compound facilitated microbial degradation .Physical and Chemical Properties Analysis
This compound is a white crystalline substance . The average mass of this compound is 468.337 Da . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Agricultural Herbicide Effectiveness :
- Primisulfuron has been effective in controlling weeds like shattercane in corn, showing over 90% control without harming the corn (E. Rosales-Robles, 1993).
- It also demonstrates high activity against johnsongrass, particularly with early and mid postemergence applications, though it may not provide full season control due to regrowth (M. Ngouajio, E. Hagood, 1993).
Interaction with Other Chemicals :
- When combined with insecticides like terbufos, it can cause foliar and root injury, plant height reductions, and yield losses in corn (D. L. Biediger et al., 1992).
- Malathion, an insecticide, affects maize's tolerance to this compound by inhibiting enzymes involved in herbicide metabolism (K. Kreuz, R. Fonné‐Pfister, 1992).
Environmental Impact and Safety :
- A ground water leaching study demonstrated this compound to be environmentally safe, crucial for its registration with the Environmental Protection Agency (H. T. Chang, W. Ying, 1998).
- In soils with high organic matter content, no phytotoxic effects were observed six weeks after application, indicating its degradation under certain conditions (T. James et al., 1995).
Biochemical Studies :
- In mice, this compound-methyl leads to a unique disulfide dimeric metabolite, which has been synthesized and identified (Thomas M. Caps et al., 1993).
- Hydroxylation of this compound in maize microsomes is catalyzed by an inducible cytochrome P450 monooxygenase system (R. Fonné‐Pfister et al., 1990).
Resistance and Herbicide Management :
- Some biotypes, like shattercane and downy brome, have developed resistance to this compound due to altered enzymes or single-point mutations (Daniel D. Anderson et al., 1998), (C. Mallory-Smith et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Primisulfuron continues to be used in agriculture for weed control. Recently, Gowan Company acquired rights to the active ingredients prosulfuron and this compound, which includes product registrations and trademarks for Peak, Spirit, Beacon, and Northstar herbicides . This acquisition reflects Gowan’s commitment to advancing more critical herbicide solutions for growers .
Properties
IUPAC Name |
2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N4O7S/c15-11(16)28-8-5-9(29-12(17)18)20-13(19-8)21-14(25)22-30(26,27)7-4-2-1-3-6(7)10(23)24/h1-5,11-12H,(H,23,24)(H2,19,20,21,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGLBXMQFQQXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150270 | |
Record name | Primisulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113036-87-6 | |
Record name | Primisulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113036-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Primisulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113036876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Primisulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRIMISULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UFU80LX99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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